

Monoethyl adipate CAS number and identifiers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Monoethyl adipate*

Cat. No.: *B1234035*

[Get Quote](#)

An In-depth Technical Guide to **Monoethyl Adipate**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **monoethyl adipate**, a significant chemical intermediate in various industrial and research applications. This document details its chemical identifiers, physicochemical properties, synthesis protocols, analytical methodologies, and known biological activities, tailored for professionals in the fields of chemistry, life sciences, and drug development.

Chemical Identifiers and Nomenclature

Monoethyl adipate is systematically known as 6-ethoxy-6-oxohexanoic acid. It is the monoester of adipic acid and ethanol.

Identifier	Value
CAS Number	626-86-8 [1] [2] [3] [4] [5]
EC Number	210-966-7 [1] [6]
IUPAC Name	6-ethoxy-6-oxohexanoic acid [7]
Synonyms	Adipic acid monoethyl ester, Mono-ethyl adipate, Ethyl hydrogen adipate, Hexanedioic acid monoethyl ester [2] [5] [7]
Molecular Formula	C8H14O4 [1] [3] [8] [9] [10]
Molecular Weight	174.19 g/mol [2] [3] [8] [10]
InChI	InChI=1S/C8H14O4/c1-2-12-8(11)6-4-3-5-7(9)10/h2-6H2,1H3,(H,9,10) [2] [8] [9] [10]
InChIKey	UZNLHJCCGYKCIL-UHFFFAOYSA-N [2] [8] [9] [10]
SMILES	CCOC(=O)CCCC(=O)O [2] [10]
PubChem CID	12295 [7]

Physicochemical Properties

The physical and chemical properties of **monoethyl adipate** are critical for its handling, application, and analysis.

Property	Value
Appearance	White or off-white solid at room temperature. [1] [2]
Melting Point	28-29 °C [2]
Boiling Point	180 °C at 18 mmHg [2]
Density	0.98 g/mL at 25 °C [2]
Refractive Index	n _{20/D} 1.439 [2]
Solubility	Soluble in water (50 mg/mL), alcohol, and ether. [2] [11]
Flash Point	> 110 °C (> 230 °F) [1]

Synthesis of Monoethyl Adipate

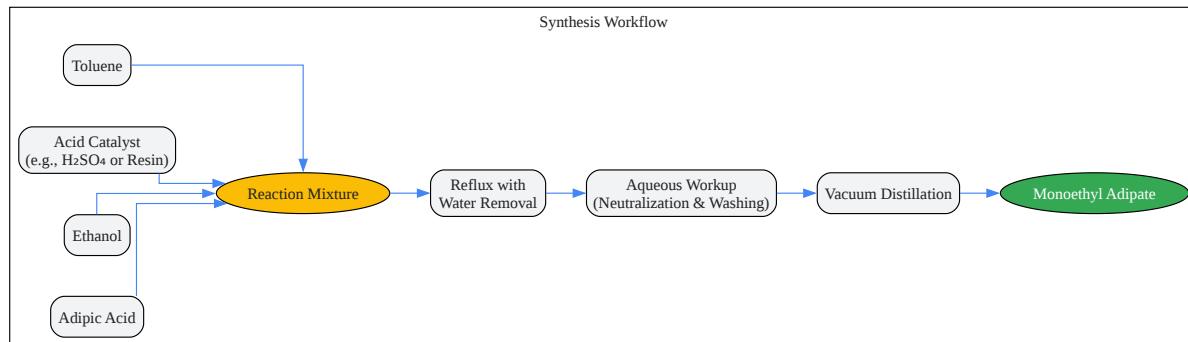
Several methods for the synthesis of **monoethyl adipate** have been reported, primarily involving the esterification of adipic acid. Below are detailed protocols based on patented methods.

Synthesis via Acid-Catalyzed Esterification with Toluene as an Azeotropic Solvent

This method involves the direct esterification of adipic acid with ethanol using a strong acid catalyst and an azeotropic solvent to remove water and drive the reaction to completion.

Experimental Protocol:

- Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine adipic acid, a molar excess of absolute ethanol, and a catalytic amount of concentrated sulfuric acid in toluene.
- Reflux: Heat the mixture to reflux. The toluene-water azeotrope will begin to distill, and water will be collected in the Dean-Stark trap.


- Monitoring: Continue the reaction until the theoretical amount of water has been collected, indicating the completion of the esterification.
- Workup: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the toluene. The crude **monoethyl adipate** can be further purified by vacuum distillation.

Synthesis Using a Macroporous Cation Exchange Resin Catalyst

This method provides a more environmentally friendly approach by using a solid acid catalyst that can be easily recovered and reused.

Experimental Protocol:

- Catalyst Preparation: A macroporous cation exchange resin is pre-treated by successively washing with an acid solution (e.g., 3-5% HCl), an alkali solution (e.g., 3-5% NaOH), and deionized water until the pH is neutral. The resin is then filtered to remove excess water.[\[1\]](#)
- Esterification: Adipic acid and the pre-treated resin are suspended in toluene. An organic ethyl ester (e.g., ethyl acetate or ethyl formate) is added dropwise to the mixture, which is then heated to a temperature between 20-100 °C for 60-300 minutes.[\[1\]](#)
- Catalyst Removal: After the reaction is complete, the mixture is filtered while hot to separate the resin catalyst.[\[1\]](#)
- Purification: The filtrate is cooled to 15-25 °C to allow unreacted adipic acid to crystallize, which is then removed by filtration. The remaining toluene solution is washed with deionized water.[\[1\]](#)
- Isolation: Toluene is removed by distillation under reduced pressure (-0.09 to -0.1 MPa) at a temperature of 45-80 °C to yield the final product.[\[1\]](#)

[Click to download full resolution via product page](#)

A generalized workflow for the synthesis of **monoethyl adipate**.

Analytical Methodologies

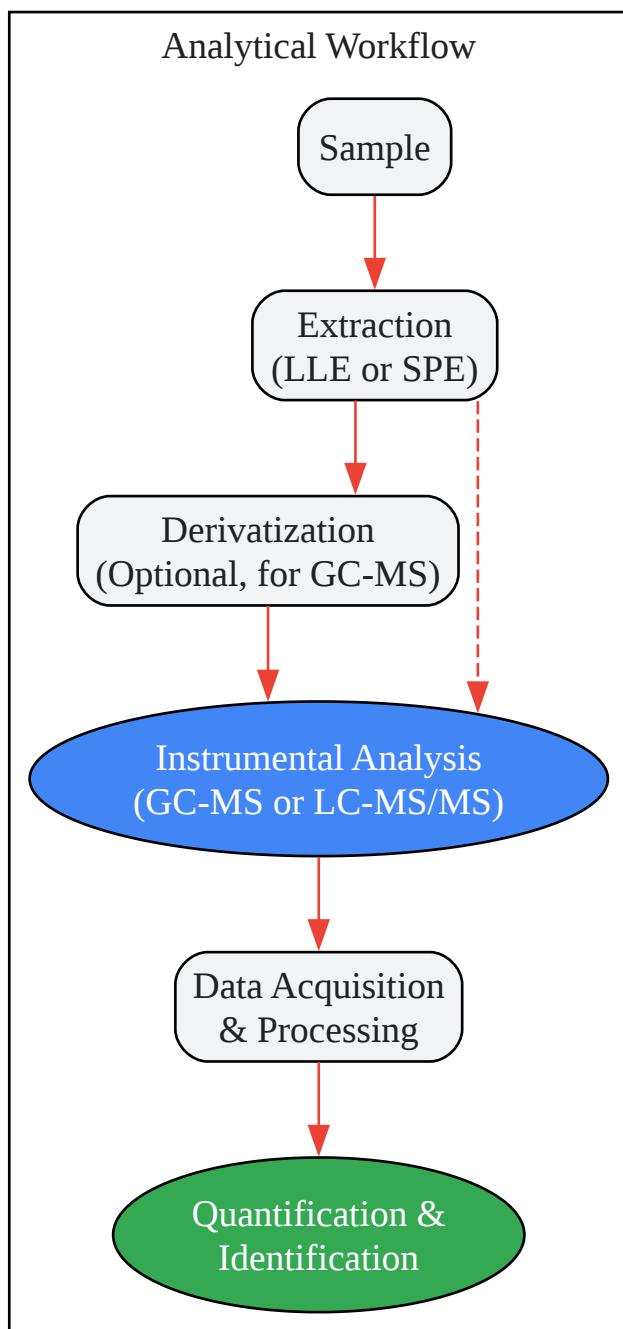
The analysis of **monoethyl adipate** is crucial for quality control and for its determination in various matrices. While specific protocols for **monoethyl adipate** are not extensively published, methods for similar adipate metabolites can be adapted.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of semi-volatile compounds like **monoethyl adipate**.

Experimental Protocol:

- Sample Preparation (Liquid-Liquid Extraction): Acidify the sample (e.g., a reaction aliquot or biological sample) and extract with an organic solvent such as ethyl acetate.


- Derivatization (Optional but Recommended): To improve volatility and chromatographic performance, the carboxylic acid group can be derivatized (e.g., silylation with BSTFA).
- Injection: Inject the prepared sample into the GC-MS system.
- Chromatography: Use a suitable capillary column (e.g., a mid-polarity column) with a temperature gradient to separate the analyte from the matrix.
- Detection: The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method for the quantification of **monoethyl adipate**, particularly in complex matrices.

Experimental Protocol:

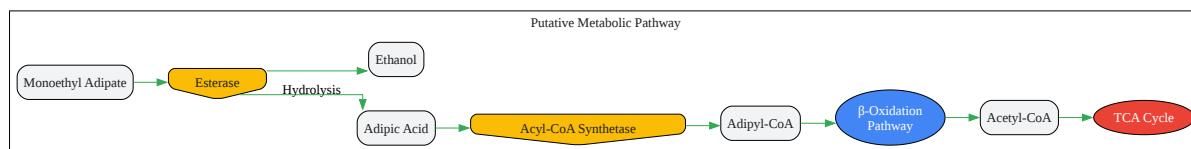
- Sample Preparation (Solid-Phase Extraction): Condition a C18 SPE cartridge with methanol and water. Load the pre-treated sample onto the cartridge. Wash the cartridge to remove interferences and elute the analyte with an appropriate organic solvent.
- Chromatography: Perform reversed-phase chromatography using a C18 column with a gradient elution of a mobile phase consisting of water and acetonitrile or methanol, often with a small amount of acid (e.g., formic acid) to improve peak shape.
- Detection: Use a tandem mass spectrometer with an electrospray ionization (ESI) source, typically in negative ion mode. Monitor specific precursor-to-product ion transitions for high selectivity and sensitivity.

[Click to download full resolution via product page](#)

A general workflow for the analysis of **monoethyl adipate**.

Biological Activity and Metabolism

Known Biological Activities


Monoethyl adipate has been reported to exhibit antifungal properties. Specifically, it can suppress spore germination and mycelium development in the phytopathogen *Botrytis cinerea*. [2] It is also utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[2][4]

Toxicological Data

Limited toxicological data is available. An oral LD50 in mammals (species unspecified) has been reported as 4100 mg/kg.[1]

Metabolic Pathways

Specific metabolic pathways for **monoethyl adipate** are not well-documented. However, as an ester of adipic acid, it is expected to be hydrolyzed by esterases in vivo to yield adipic acid and ethanol. Adipic acid can then enter central metabolism. The metabolism of adipate can proceed through a pathway analogous to the beta-oxidation of fatty acids.

[Click to download full resolution via product page](#)

A putative metabolic pathway for **monoethyl adipate**.

Applications in Research and Development

Monoethyl adipate serves as a versatile building block in organic synthesis. Its bifunctional nature, possessing both a carboxylic acid and an ester group, allows for a variety of chemical transformations. In drug development, it can be used as a precursor or intermediate in the

synthesis of active pharmaceutical ingredients (APIs).^[4] Its role as a plasticizer and solvent is also being explored in various industrial applications.^[12]

This guide provides a foundational understanding of **monoethyl adipate** for researchers and professionals. The provided data and protocols are intended to facilitate its synthesis, analysis, and application in a research and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CN102898306A - Synthetic method of monomethyl adipate - Google Patents [patents.google.com]
- 2. Monoethyl Adipate | 626-86-8 [chemicalbook.com]
- 3. monoethyl adipate, 626-86-8 [thegoodscentscopy.com]
- 4. nbino.com [nbino.com]
- 5. Hexanedioic acid, monoethyl ester [webbook.nist.gov]
- 6. monoMethyl adipate | C7H12O4 | CID 12328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Monoethyl Adipate(626-86-8) IR Spectrum [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. ewg.org [ewg.org]
- 10. CN102351691A - Method for synthesizing adipic acid monoethyl ester - Google Patents [patents.google.com]
- 11. Mono ethyl adipate [webbook.nist.gov]
- 12. What is Monoethyl Adipate - Properties & Specifications [histry-chem.com]
- To cite this document: BenchChem. [Monoethyl adipate CAS number and identifiers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1234035#monoethyl-adipate-cas-number-and-identifiers>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com